5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide for Researchers
5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxypyridin-3-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a pyridine core, a fluorine atom, and methoxy and amine functional groups, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-2-methoxypyridin-3-amine, with a focus on its role as a precursor in the development of kinase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Fluoro-2-methoxypyridin-3-amine is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly available literature. Therefore, some properties are estimated based on data from structurally similar compounds.
Table 1: General Properties of 5-Fluoro-2-methoxypyridin-3-amine
| Property | Value | Source |
| CAS Number | 1211541-93-3 | [1] |
| Molecular Formula | C₆H₇FN₂O | [1] |
| Molecular Weight | 142.13 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | Typically >97% | [2] |
Table 2: Predicted and Experimental Physicochemical Data
| Property | Value/Range | Method | Notes |
| Melting Point | Data not available | - | Data for the related isomer, 5-Amino-2-methoxypyridine, is 29-31 °C. |
| Boiling Point | Data not available | - | Data for the related isomer, 5-Amino-2-methoxypyridine, is 85-90 °C at 1 mmHg. |
| pKa | Data not available | - | The pyridine nitrogen is expected to be basic, and the amino group will also contribute to the overall basicity. |
| Solubility | Soluble in common organic solvents such as DMSO, methanol, and dichloromethane. | General knowledge | Solubility in aqueous solutions is expected to be limited. |
| Storage Temperature | Room temperature, away from light, under an inert atmosphere. | [1] | - |
Table 3: Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the five carbons of the pyridine ring (one bearing fluorine will show C-F coupling) and one for the methoxy carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-O stretching (methoxy), C=C and C=N stretching (pyridine ring), and C-F stretching. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 142.05. A peak at m/z = 143.06 ([M+H]+) is expected in ESI-MS.[3] |
Synthesis and Purification
General Experimental Protocol: Synthesis via Reduction
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
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5-Fluoro-2-methoxy-3-nitropyridine
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Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
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Hydrogen gas or a hydrogen source (e.g., ammonium formate)
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Inert gas (e.g., Nitrogen or Argon)
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Standard laboratory glassware and equipment
Procedure:
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In a flask suitable for hydrogenation, dissolve 5-fluoro-2-methoxy-3-nitropyridine in ethanol or methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with an inert gas.
-
Introduce hydrogen gas to the reaction mixture (typically via a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
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Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 5-fluoro-2-methoxypyridin-3-amine.
Purification Protocol
The crude product can be purified by column chromatography on silica gel.
Materials:
-
Crude 5-fluoro-2-methoxypyridin-3-amine
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Silica gel
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Hexane
-
Ethyl acetate
-
Standard chromatography equipment
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
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Collect fractions and monitor by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-fluoro-2-methoxypyridin-3-amine.
Analytical Methods
Standard analytical techniques are used to confirm the identity and purity of 5-Fluoro-2-methoxypyridin-3-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity of the compound.
Applications in Drug Discovery: PI3K/mTOR Pathway Inhibition
Substituted pyridines, including 5-Fluoro-2-methoxypyridin-3-amine, are key pharmacophores in the design of kinase inhibitors. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.
PI3K/mTOR Signaling Pathway Overview
The PI3K/mTOR pathway is a complex cascade of signaling proteins. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.
References
- 1. 5-Fluoro-2-methoxypyridin-3-amine [myskinrecipes.com]
- 2. 3-Fluoro-5-methoxypyridin-2-amine - Lead Sciences [lead-sciences.com]
- 3. PubChemLite - 5-fluoro-2-methoxypyridin-3-amine (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 5-fluoro-3-methoxypyridin-2-amine (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
